molecular formula C14H18N4OS B2552914 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide CAS No. 1207054-06-5

4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2552914
CAS No.: 1207054-06-5
M. Wt: 290.39
InChI Key: UJPDBYKSUAZFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Biochemical Analysis

Biochemical Properties

4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurotransmitter regulation . The nature of these interactions often involves inhibition, where this compound binds to the active sites of these enzymes, thereby preventing their normal function . Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in inflammatory responses and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the observed biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are key factors in determining its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . The localization of this compound within these organelles can affect its activity and function, further contributing to its overall biochemical and cellular effects .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-2-15-13(19)17-7-9-18(10-8-17)14-16-11-5-3-4-6-12(11)20-14/h3-6H,2,7-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPDBYKSUAZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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